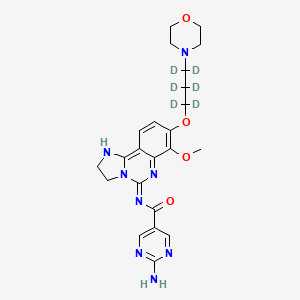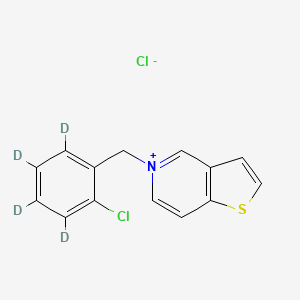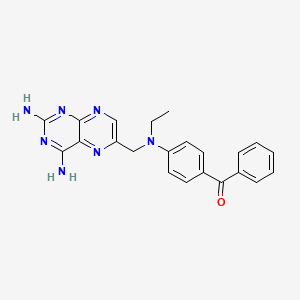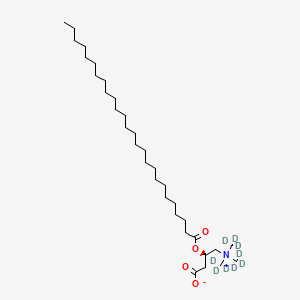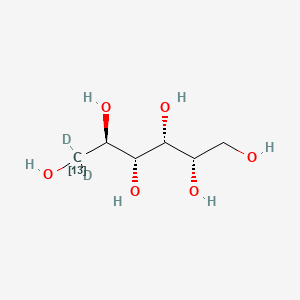
Nlrp3/aim2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nlrp3/aim2-IN-3 is a potent inhibitor that targets the NLRP3 and AIM2 inflammasomes, which are multiprotein complexes involved in the innate immune response. These inflammasomes play a crucial role in the activation of inflammatory responses and pyroptosis, a form of programmed cell death. This compound has shown differential species-specific effects against NLRP3 and AIM2 inflammasome-dependent pyroptosis .
Méthodes De Préparation
The synthesis of Nlrp3/aim2-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Analyse Des Réactions Chimiques
Nlrp3/aim2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Applications De Recherche Scientifique
Nlrp3/aim2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of inflammasome activation and inhibition.
Biology: It helps in understanding the role of inflammasomes in various biological processes, including cell death and immune responses.
Medicine: It has potential therapeutic applications in treating diseases associated with abnormal inflammasome activation, such as autoinflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.
Industry: It is used in the development of new drugs targeting inflammasome-related pathways .
Mécanisme D'action
Nlrp3/aim2-IN-3 exerts its effects by inhibiting the assembly and activation of the NLRP3 and AIM2 inflammasomes. These inflammasomes are composed of sensor proteins (NLRP3 or AIM2), an adaptor protein (ASC), and an effector protein (caspase-1). Upon activation by pathogen-associated molecular patterns or damage-associated molecular patterns, the inflammasomes trigger the cleavage of pro-inflammatory cytokines (interleukin-1β and interleukin-18) and induce pyroptosis. This compound blocks this process by preventing the interaction between the sensor and adaptor proteins, thereby inhibiting the downstream inflammatory responses .
Comparaison Avec Des Composés Similaires
Nlrp3/aim2-IN-3 is unique in its ability to inhibit both NLRP3 and AIM2 inflammasomes with high potency. Similar compounds include:
Nlrp3-IN-1: A selective inhibitor of the NLRP3 inflammasome.
Aim2-IN-1: A selective inhibitor of the AIM2 inflammasome.
Nlrp3/aim2-IN-2: Another dual inhibitor with different potency and specificity profiles. This compound stands out due to its differential species-specific effects and its potential for broader therapeutic applications .
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-2-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2/c19-14-3-1-2-13(10-14)18-16(20)9-11-4-5-12-6-7-17-15(12)8-11/h1-8,10,17,19H,9H2,(H,18,20) |
Clé InChI |
UOBOMCZZCHPHBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC(=O)CC2=CC3=C(C=C2)C=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


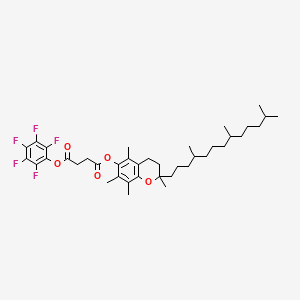
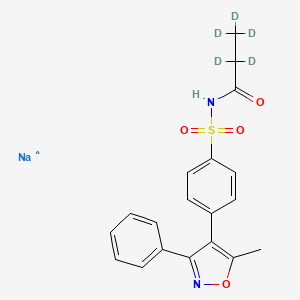
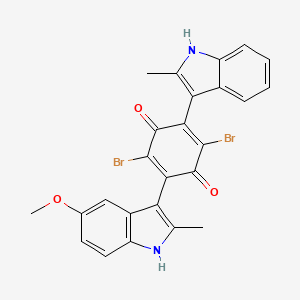
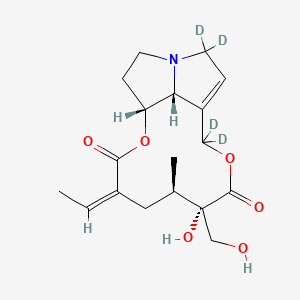
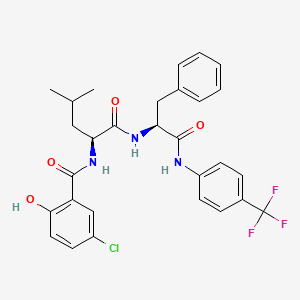
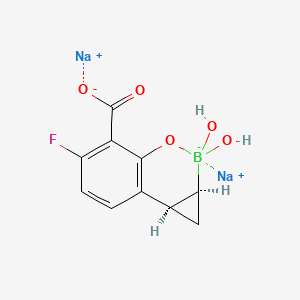
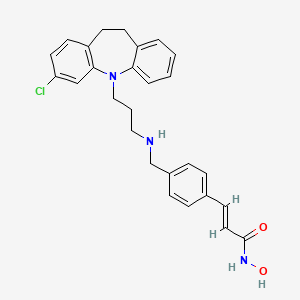
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
